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Blood group A antigen tetraose type 2

Cat. No.: B1165493
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Description

Historical Context and Seminal Discoveries in ABO Blood Group System Glycans

The journey to understanding blood group antigens began over a century ago with Karl Landsteiner's discovery of the ABO blood group system in 1900, a landmark achievement that earned him the Nobel Prize. nih.govyoutube.com Initially, the biochemical nature of these antigens remained elusive. It took more than six decades of research for scientists to elucidate that these determinants were, in fact, complex carbohydrate structures, or glycans. youtube.com This discovery shifted the paradigm, revealing that short sugar chains, or oligosaccharides, attached to proteins and lipids on the surface of red blood cells were responsible for the distinct blood types. youtube.comnih.gov

The A, B, and H antigens are the terminal glycan sequences that define the ABO system. nih.gov The H antigen serves as the precursor for both the A and B antigens. wikipedia.orgnih.gov Individuals with blood group A possess an enzyme that adds N-acetylgalactosamine to the H antigen, creating the A antigen. nih.govglycopedia.eu The most common form of this antigen on red blood cells is the type 2 chain. glycopedia.eu

The Foundational Role of Oligosaccharides in Biological Recognition Processes

Oligosaccharides, which are polymers of a few monosaccharides, are pivotal in mediating cellular recognition and adhesion. wikipedia.orgproprep.com Found on the surface of all cells as glycoproteins or glycolipids, these complex carbohydrates act as specific sites for recognition by other molecules, particularly carbohydrate-binding proteins called lectins. wikipedia.orgproprep.com This interaction is fundamental to a multitude of biological events, including immune responses, cell signaling, and host-pathogen interactions. proprep.comfrontiersin.org

The ABO blood group system provides a classic example of the role of oligosaccharides in cell recognition. wikipedia.org The specific glycan structures on red blood cells determine an individual's blood type and are recognized by antibodies in the plasma of individuals with incompatible blood types, leading to agglutination. youtube.comwikipedia.org

Overview of Complex Glycan Structures and Their Functional Diversity in Biological Systems

The structural diversity of glycans is immense, far exceeding that of other biopolymers like proteins and nucleic acids. nih.govyoutube.com Unlike proteins, which are linear chains of amino acids, glycans can be branched and the linkages between monosaccharides can vary, leading to a vast number of possible structures. youtube.commdpi.com This structural complexity translates into a wide range of functions. nih.govucsd.edu

Glycans are involved in processes ranging from maintaining the structural integrity of proteins to modulating cell-cell interactions and serving as receptors for pathogens. frontiersin.orgucsd.edu The specific arrangement of sugars in a glycan, its branching pattern, and its linkage to other molecules all contribute to its unique biological activity. mdpi.comnih.gov This functional diversity is essential for the development and functioning of complex organisms. nih.govucsd.edu

Current Research Paradigms and Challenges in A-Antigen Tetraose Type 2 Studies

Despite significant progress, the study of Blood group A antigen tetraose type 2 and other glycans continues to present challenges. The complex, non-template-driven synthesis of glycans makes them difficult to study compared to proteins and nucleic acids. nih.govmdpi.com

Current research focuses on several key areas. The chemical synthesis of complex oligosaccharides like the A-antigen tetraose remains a significant hurdle, requiring intricate strategies to control the stereochemistry of the glycosidic linkages. nih.govdntb.gov.ua Understanding the precise three-dimensional structure of these molecules and how they interact with their binding partners is another active area of investigation. glycopedia.eu

Properties

Molecular Formula

C20H35NO15

Synonyms

GalNAcα1-3(Fucα1-2)Galβ1-4GlcNAc

Origin of Product

United States

Advanced Structural Elucidation and Conformational Analysis of Blood Group a Antigen Tetraose Type 2

Detailed Monosaccharide Composition and Anomeric Linkage Analysis

The blood group A antigen tetraose type 2 is a complex carbohydrate with the chemical formula C28H48N2O20. elicityl-oligotech.com It is composed of four specific monosaccharide units linked in a precise sequence. The precursor for this antigen is the H antigen, which is formed by the addition of an L-fucose molecule to a precursor disaccharide chain. nih.gov The A antigen is then synthesized by the addition of an N-acetyl-D-galactosamine (GalNAc) to the H antigen. nih.govnih.gov

The specific monosaccharide composition and their linkages for the type 2 chain are as follows:

N-acetyl-D-galactosamine (GalNAc): This is the terminal, immunodominant sugar that defines the A antigen. It is linked to the galactose residue via an α1-3 glycosidic bond. nih.gov

L-fucose (Fuc): This monosaccharide is linked to the galactose residue at the 2-position, forming an α1-2 linkage. researchgate.net

D-galactose (Gal): This sugar is central to the structure, linking the terminal sugars to the N-acetylglucosamine. It is connected to N-acetylglucosamine via a β1-4 glycosidic bond, which is characteristic of type 2 blood group antigens. nih.govresearchgate.net

N-acetyl-D-glucosamine (GlcNAc): This residue forms the base of this specific tetraose structure.

This specific arrangement results in the structure: GalNAcα1-3(Fucα1-2)Galβ1-4GlcNAc. elicityl-oligotech.com

Table 1: Monosaccharide Composition and Linkages of this compound

Monosaccharide Linkage to Next Residue
α-L-Fucopyranose (Fuc) α1-2
α-D-N-acetylgalactosamine (GalNAc) α1-3
β-D-Galactopyranose (Gal) β1-4

Stereochemical Configuration of Glycosidic Bonds and Their Impact on Glycan Architecture

The key glycosidic linkages and their stereochemical configurations are:

GalNAcα1-3Gal: The α-linkage positions the N-acetylgalactosamine residue in a specific orientation relative to the galactose.

Fucα1-2Gal: The α-configuration of this fucose linkage is also crucial for defining the epitope recognized by anti-A antibodies.

Galβ1-4GlcNAc: The β-linkage between galactose and N-acetylglucosamine distinguishes it as a type 2 chain. nih.govresearchgate.net In contrast, a β1-3 linkage would define a type 1 chain. nih.govresearchgate.net

The combination of these specific anomeric configurations results in a relatively rigid conformation in solution. nih.gov This defined architecture is essential for the specific binding interactions that characterize the ABO blood group system. Any alteration in the stereochemistry of these bonds would lead to a different glycan structure with altered immunological properties. The resolution of this anomeric information is a significant challenge in glycan analysis, often requiring sophisticated techniques beyond simple mass determination. liverpool.ac.uk

High-Resolution Spectroscopic Methodologies for Structural Characterization

The definitive structural elucidation of complex glycans like the this compound relies on a suite of high-resolution spectroscopic techniques. These methods provide detailed insights into the connectivity, configuration, and conformation of the molecule.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Glycan Topology and Conformation

Multi-dimensional NMR spectroscopy is an exceptionally powerful tool for determining the detailed structure of oligosaccharides in solution. nih.gov It allows for the non-destructive analysis of the glycan's topology and conformational preferences. nih.govnih.gov

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are crucial for determining the spatial proximity of protons within the molecule. columbia.edu These experiments detect through-space interactions, providing information about which protons are close to each other, even if they are not directly connected by chemical bonds.

ROESY: This technique is particularly useful for medium-sized molecules where the NOE may be close to zero. columbia.edu The ROE is always positive, providing unambiguous information about inter-proton distances. columbia.edu

By analyzing the cross-peaks in NOESY and ROESY spectra, researchers can establish inter-residue proximities, which are then used to build and validate three-dimensional models of the tetraose, confirming the conformational preferences around the glycosidic bonds. nih.gov

Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are two-dimensional NMR experiments that are fundamental for establishing the covalent structure of the glycan. columbia.edu

HSQC: This experiment correlates the chemical shifts of protons directly attached to carbons (or other heteroatoms). columbia.edulibretexts.org It provides a map of all the C-H single bonds within the molecule, aiding in the assignment of signals to specific monosaccharide residues. columbia.edulibretexts.org Edited HSQC can further distinguish between CH, CH2, and CH3 groups. columbia.edu

HMBC: This experiment reveals correlations between protons and carbons that are separated by two or three bonds. columbia.edulibretexts.org This is particularly powerful for determining the glycosidic linkages. For instance, a correlation between the anomeric proton of one sugar and a carbon atom of the adjacent sugar definitively establishes the linkage position. columbia.edu HMBC is also invaluable for identifying quaternary carbons, which are not visible in HSQC spectra. columbia.edu

Table 2: Key 2D NMR Experiments for Structural Elucidation

NMR Experiment Information Provided
NOESY/ROESY Through-space proton-proton proximities, conformational analysis. columbia.edu
HSQC Direct one-bond proton-carbon correlations, aids in residue assignment. columbia.edulibretexts.org

Advanced Mass Spectrometry (MS) Techniques for Glycan Sequencing and Branching Determination

Advanced mass spectrometry techniques are indispensable for determining the sequence and branching patterns of glycans with high sensitivity. nih.govthermofisher.com

Tandem mass spectrometry (MS/MS), often coupled with electrospray ionization (ESI), is a primary tool. nih.gov In a typical MS/MS experiment, the intact glycan ion is selected and then fragmented through collision-induced dissociation (CID). The resulting fragment ions provide a wealth of structural information.

Sequencing: Fragmentation typically occurs at the glycosidic bonds, resulting in a series of ions that differ by the mass of a single monosaccharide. Analyzing the masses of these fragment ions allows for the determination of the monosaccharide sequence.

Branching: The presence of specific fragment ions can indicate branching points in the glycan structure. For the this compound, the fragmentation pattern would reveal the fucose and N-acetylgalactosamine residues attached to the same galactose unit.

Linkage Information: While conventional MS/MS is generally "blind" to the stereochemistry of glycosidic linkages, specialized techniques are emerging. liverpool.ac.uk Negative-ion mode ESI-CID-MS/MS has shown utility in distinguishing between different linkage types based on unique fragmentation patterns. nih.gov Furthermore, coupling mass spectrometry with ion mobility spectrometry (IM-MS) can separate isomeric glycans, including anomers, providing an additional dimension of structural information. liverpool.ac.uk

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
N-acetyl-D-galactosamine (GalNAc)
L-fucose (Fuc)
D-galactose (Gal)
N-acetyl-D-glucosamine (GlcNAc)
Fragmentation Strategies: CID, ETD, and ECD for Linkage Analysis

Mass spectrometry-based fragmentation techniques are powerful tools for determining the sequence and linkage of monosaccharides within an oligosaccharide. For the this compound, a branched structure, different fragmentation methods provide complementary information essential for its complete characterization. nih.gov

Collision-Induced Dissociation (CID) is a widely used technique that involves the energetic collision of precursor ions with neutral gas molecules. researchgate.net In the case of oligosaccharides like the A-antigen tetraose, CID typically induces cleavage of the relatively weak glycosidic bonds. nih.govresearchgate.net This process primarily yields B and Y-type ions, which reveal the sequence of the monosaccharide units. However, CID often struggles to produce cross-ring cleavages, which are necessary to pinpoint the exact linkage positions (e.g., 1→3 vs. 1→4). Furthermore, labile modifications can be lost during the energetic CID process. researchgate.net

In contrast, Electron Transfer Dissociation (ETD) and Electron Capture Dissociation (ECD) are non-ergodic fragmentation methods that involve the transfer of an electron to a multiply charged precursor ion. nih.govnih.gov These techniques are particularly advantageous for glycan analysis because they tend to preserve labile modifications and, crucially, induce random cleavages along the carbohydrate backbone, including cross-ring fragmentations (A and X-type ions). nih.gov The generation of these cross-ring fragments is instrumental in differentiating linkage isomers. For instance, in analogous complex milk oligosaccharides, ETD has been shown to generate abundant cross-ring cleavage ions that clarify different linkage types and branching patterns, which is directly relevant for confirming the Galβ1-4GlcNAc linkage in the type 2 chain of the A-antigen. nih.gov The combination of CID, which elucidates the sequence, and ETD/ECD, which provides linkage and branching information, offers a comprehensive strategy for the structural analysis of the this compound. nih.govnih.gov

Table 1: Comparison of Fragmentation Techniques for Glycan Analysis

Fragmentation MethodPrimary Cleavage TypeKey Information ProvidedAdvantages for A-Antigen Tetraose Analysis
Collision-Induced Dissociation (CID) Glycosidic bonds (b and y-ions)Monosaccharide sequenceGood for determining the order of the four sugar units.
Electron Transfer Dissociation (ETD) Backbone & Cross-ring (c, z, a, x-ions)Linkage positions, branchingConfirms the β1-4 linkage and the branching point. Preserves fucosylation.
Electron Capture Dissociation (ECD) Backbone & Cross-ring (c, z, a, x-ions)Linkage positions, branchingSimilar to ETD, provides detailed structural information.
Ion Mobility Mass Spectrometry for Conformational Isomer Differentiation

Ion Mobility Mass Spectrometry (IM-MS) is a technique that separates ions in the gas phase based on their size, shape, and charge. nih.govfrontiersin.org This method provides an additional dimension of separation to mass spectrometry, allowing for the differentiation of isomers—molecules with the same mass but different structures. nih.govnih.gov This capability is particularly valuable in glycomics, where numerous isomeric structures exist, such as the different types of blood group antigens.

For blood group antigens, IM-MS can distinguish between isomers that have identical fragmentation spectra but differ in their three-dimensional structure. nih.gov The separation is based on the different drift times ions take to traverse a gas-filled drift tube; more compact ions experience fewer collisions and travel faster than extended, bulkier ions. rsc.org This drift time can be converted into a rotationally averaged collision cross-section (CCS), a physicochemical parameter that reflects the ion's shape.

Computational Approaches to this compound Conformations

Computational modeling provides dynamic and energetic insights into the preferred shapes and flexibility of oligosaccharides, complementing experimental data.

Molecular Dynamics Simulations for Conformational Sampling and Flexibility Analysis

Molecular Dynamics (MD) simulations are a powerful computational method for exploring the conformational landscape and flexibility of biomolecules. nih.gov By simulating the atomic motions of the tetraose over time, MD can reveal the range of accessible conformations and the dynamics of transitions between them. nih.govmiamioh.edu

Quantum Mechanical Calculations for Glycosidic Bond Energetics

Quantum Mechanical (QM) calculations offer a highly accurate method for investigating the electronic structure and energetics of molecules. In the context of the this compound, QM methods are employed to calculate the potential energy surfaces of the glycosidic linkages.

Biosynthesis, Enzymology, and Genetic Regulation of Blood Group a Antigen Tetraose Type 2

Enzymatic Pathways and Glycosyltransferases Responsible for A-Antigen Synthesis

The biosynthesis of the blood group A antigen is the result of a complex and orderly series of enzymatic reactions occurring within the Golgi apparatus. glycopedia.eu This process begins with a precursor oligosaccharide chain, which is then modified by several glycosyltransferases. The most common precursor chains on red blood cells are type 2 chains, characterized by a Galβ1-4GlcNAc linkage. nih.govglycopedia.eu The synthesis pathway first creates the H antigen, which is the immediate precursor for the A antigen. nih.govreactome.org The A antigen is then formed by the addition of a terminal sugar molecule to this H antigen precursor. nih.govglycopedia.eu

The final and defining step in the synthesis of the A antigen is catalyzed by the enzyme α-1,3-N-acetylgalactosaminyltransferase, commonly known as A-transferase (GTA). nih.govproteopedia.org This enzyme is a type II membrane protein located in the trans-Golgi network. glycopedia.eu It functions by transferring an N-acetylgalactosamine (GalNAc) sugar from a donor molecule, UDP-N-acetyl-galactosamine (UDP-GalNAc), to the H antigen acceptor substrate. glycopedia.euproteopedia.org This addition occurs via an α1,3 linkage to the terminal galactose (Gal) of the H antigen structure. nih.govglycopedia.eu The activity of A-transferase requires manganese ions (Mn²⁺) as a cofactor. glycopedia.euglycopedia.eu The enzyme responsible for creating the B antigen, GTB, differs from GTA by only four amino acid residues, which dictates their different donor specificities. nih.gov

Enzyme specificity is a quantitative trait, and for glycosyltransferases like A-transferase, it is determined by how efficiently the enzyme binds to and processes its substrates compared to other similar molecules. nih.gov The A-transferase (GTA) exhibits high specificity for its donor substrate, UDP-GalNAc, and its acceptor substrate, the H antigen (Fucα1-2Galβ-R). glycopedia.euglycopedia.eu While GTA shows a high affinity for UDP-GalNAc, it can also use UDP-Galactose (the donor for the B antigen) at a much lower efficiency (about 0.4% of its activity with UDP-GalNAc). glycopedia.eu The B-transferase (GTB), in contrast, shows a strict specificity for UDP-Galactose. glycopedia.eu Both GTA and GTB demonstrate a similar affinity for the H-antigen acceptor substrate. glycopedia.eu The kinetic parameters, such as the Michaelis constant (Kₘ) and the catalytic rate constant (kcat), quantify this specificity. The kcat/Kₘ ratio is often used as a discrimination index to compare the efficiency of an enzyme with different substrates. nih.gov The structural dynamics of the enzyme's active site and its interaction with the substrate play a crucial role in determining this specificity, ensuring that non-cognate substrates fail to adopt stable, catalytically competent binding modes. nih.govacs.org

Table 1: Kinetic Parameters of A-Transferase This table is representative of typical enzyme kinetic data. Actual values can vary based on experimental conditions.

Substrate Kₘ (µM) kcat (s⁻¹) kcat/Kₘ (M⁻¹s⁻¹)
Donor Substrates
UDP-GalNAc 25 50 2.0 x 10⁶
UDP-Gal 5000 1.0 2.0 x 10²
Acceptor Substrates

Site-directed mutagenesis is a powerful molecular biology technique used to make specific, intentional changes to a gene's DNA sequence. wikipedia.orgnih.gov This method allows researchers to alter individual amino acids in the resulting protein to investigate their role in the protein's structure and function. wikipedia.orgslideshare.net Studies on the A-transferase have extensively used this technique to understand the molecular basis of its substrate specificity. nih.govresearchgate.net

Research has identified that two key amino acid residues, at positions 266 and 268, are critical for determining the donor specificity of the A and B transferases. glycopedia.eu The A-transferase typically has a leucine (B10760876) at position 266 and a glycine (B1666218) at position 268. The B-transferase has a methionine and an alanine (B10760859) at these respective positions. glycopedia.eu Site-directed mutagenesis experiments that swap these residues between the two enzymes can switch their donor specificities. For example, changing Leu266 and Gly268 in the A-transferase to methionine and alanine, respectively, converts it into an enzyme with B-transferase activity. glycopedia.eu These studies have shown that Leu266 in GTA interacts with the acetamido group of the UDP-GalNAc donor, while Met266 in GTB interacts with the hydroxyl group of the UDP-Gal donor, providing a structural explanation for their distinct specificities. glycopedia.eu

The synthesis of the A antigen is entirely dependent on the prior formation of its precursor, the H antigen. nih.govresearchgate.net The H antigen is created by the action of an α-1,2-fucosyltransferase, an enzyme that adds a fucose (Fuc) sugar to a terminal galactose residue on a precursor oligosaccharide chain. nih.govbbguy.org This transfer creates the Fucα1-2Gal structure that is the essential acceptor substrate for the A-transferase. glycopedia.euresearchgate.net

In humans, two closely related genes, FUT1 and FUT2, encode enzymes with α-1,2-fucosyltransferase activity. nih.govresearchgate.net

FUT1 (H gene): This gene is expressed in hematopoietic cells and is responsible for producing the α-1,2-fucosyltransferase (also called H transferase) that synthesizes the H antigen on type 2 chains on the surface of red blood cells. nih.govreactome.orgnih.gov Inactivating mutations in the FUT1 gene lead to the rare Bombay (Oₕ) phenotype, where individuals lack H, A, and B antigens on their red blood cells because the necessary precursor is not formed. reactome.orgnih.gov

FUT2 (Secretor gene): This gene is expressed in secretory epithelial cells and directs the synthesis of H antigen on type 1 chains in bodily secretions like saliva. nih.govmdpi.com The activity of FUT2 determines an individual's "secretor" status. researchgate.net

The fucosyltransferase encoded by FUT1 specifically acts on type 2 precursor chains (Galβ1-4GlcNAc-R) to form the H antigen on red blood cells, which is the direct precursor for the blood group A antigen tetraose type 2. reactome.orgbbguy.orgmdpi.com

Mechanistic Insights into Alpha-1,3-N-Acetylgalactosaminyltransferase (A-Transferase) Activity

Genetic Determinants of Blood Group A Expression and Diversity

The expression of the blood group A antigen is a genetically determined trait inherited from both parents. medicover-genetics.comwikipedia.org The primary genetic determinant is the ABO gene locus, but its expression is also dependent on the H locus (FUT1). nih.gov Furthermore, recent research has uncovered regulatory layers, including the influence of microRNAs and specific transcription factors, that can modulate the level of antigen expression. oup.comnih.govnih.gov For example, specific microRNAs (miR-331-3p and miR-1908-5p) have been shown to downregulate the mRNA of glycosyltransferases A and B, potentially explaining some cases of weak A or B phenotypes that cannot be attributed to variations in the enzyme's coding sequence. oup.comnih.gov

The ABO gene is located on the long arm of chromosome 9 (9q34.2). researchgate.netmedicover-genetics.comatlasgeneticsoncology.org It contains the genetic code for the glycosyltransferases that synthesize the A and B antigens. nih.govamegroups.org There are three major alleles of this gene: A, B, and O. nih.govproteopedia.org

The A allele encodes a functional α-1,3-N-acetylgalactosaminyltransferase (A-transferase) that adds N-acetylgalactosamine to the H antigen, creating the A antigen. nih.govmedicover-genetics.com

The B allele encodes a functional α-1,3-galactosyltransferase (B-transferase) that adds D-galactose to the H antigen, creating the B antigen. nih.govmedicover-genetics.com It differs from the A allele by several single nucleotide polymorphisms (SNPs) that result in four amino acid changes in the enzyme. nih.govoup.com

The O allele is considered a null or inactive allele. researchgate.net The most common O allele has a single nucleotide deletion (guanine at position 261) near the beginning of the gene's coding sequence. proteopedia.orgoup.com This deletion causes a frameshift mutation, leading to a premature stop codon and the production of a truncated, non-functional protein that cannot modify the H antigen. proteopedia.orgmedicover-genetics.com

The A and B alleles are codominant, meaning that if both are present (genotype AB), both functional enzymes are produced, and both A and B antigens are expressed on the cell surface. medicover-genetics.com Both A and B are dominant over the recessive O allele. medicover-genetics.com Therefore, an individual with blood group A can have a genotype of either AA or AO. amegroups.org

Table 2: Major ABO Alleles and Their Enzymatic Products

Allele Encoded Enzyme Enzyme Activity Resulting Antigen on H Precursor
A α-1,3-N-acetylgalactosaminyltransferase Active A Antigen
B α-1,3-galactosyltransferase Active B Antigen

Polymorphisms and Their Impact on A-Antigen Expression

The expression of the Blood Group A antigen is a direct consequence of the genetic information encoded within the ABO gene, located on chromosome 9. researchgate.net The polymorphism at this locus is the basis for the ABO blood group system. nih.govyoutube.com The primary alleles are A, B, and O, which are codominant in their expression. researchgate.netamegroups.org The A and B alleles encode for slightly different glycosyltransferase enzymes, which differ by only four amino acids. youtube.comamegroups.orgnih.gov

The A allele directs the synthesis of α-1,3-N-acetylgalactosaminyltransferase (A-transferase). youtube.comproteopedia.org This enzyme catalyzes the final step in the synthesis of the A antigen by transferring an N-acetylgalactosamine (GalNAc) molecule from a UDP-GalNAc donor to the H antigen precursor. youtube.comglycopedia.eunih.gov In contrast, the most common O alleles contain a critical single-nucleotide deletion (guanine-258) near the N-terminus of the gene's coding sequence. youtube.comamegroups.orgproteopedia.org This deletion causes a frameshift mutation, leading to the production of a truncated, non-functional protein that cannot modify the H antigen. youtube.comnih.govproteopedia.org

Beyond the primary A, B, and O alleles, extensive polymorphism within the ABO gene gives rise to numerous subgroups, particularly weak A phenotypes (e.g., A3, Ax, Am). karger.com These subgroups are characterized by a reduced expression of the A antigen on red blood cells. nih.gov While many weak phenotypes can be traced to single nucleotide polymorphisms (SNPs) within the coding exons of the ABO gene that reduce the enzyme's catalytic efficiency or stability, some variations in expression cannot be explained by these mutations alone. researchgate.netglycopedia.eu

Research has revealed that regulatory regions of the ABO gene also play a crucial role. Mutations in the promoter region, for instance, can significantly reduce ABO gene transcription. karger.com Specifically, mutations within the binding site for the Sp1 transcription factor have been shown to decrease promoter function, leading to weaker antigen expression. oup.com Furthermore, epigenetic mechanisms and post-transcriptional regulation contribute another layer of control. nih.govwikipedia.org Recent studies have identified specific microRNAs, such as miR-331-3p and miR-1908-5p, as novel regulators of ABO gene expression. oup.com These miRNAs can bind to ABO messenger RNA or regulate associated transcription factors, providing a molecular basis for weak A phenotypes that lack mutations in the gene's coding sequence. oup.comnih.gov

Table 1: Key Genetic Factors Influencing A-Antigen Expression

Genetic FactorType of VariationConsequence on A-Antigen ExpressionReference
A Allele (A101) Standard functional alleleEncodes active A-transferase, leading to normal A-antigen expression. youtube.comamegroups.org
O Allele (O01/O02) Single nucleotide deletion (261delG)Causes a frameshift, resulting in a non-functional enzyme; A-antigen is not synthesized. youtube.comamegroups.orgnih.gov
Weak A Subgroups Various SNPs in coding exonsEncode A-transferases with reduced activity or stability, leading to decreased A-antigen expression. researchgate.netkarger.com
Promoter Mutations Nucleotide substitutions in regulatory regionsCan abrogate binding of transcription factors (e.g., Sp1), reducing gene transcription and overall antigen expression. karger.comoup.com
miRNA Regulation Expression of specific microRNAs (e.g., miR-331-3p)Post-transcriptional downregulation of ABO gene expression, contributing to weak A phenotypes. oup.comnih.gov

Intracellular Trafficking and Compartmentalization of Glycosylation Machinery

The biosynthesis of the this compound is a complex process that relies on the highly organized and sequential action of glycosyltransferases within the cell. glycopedia.eu This intricate synthesis occurs within the membranes of the endoplasmic reticulum (ER) and, crucially, the Golgi apparatus. glycopedia.eunih.govnih.gov The glycosyltransferases involved, including the A-transferase responsible for adding the terminal GalNAc, are type II membrane proteins, meaning they are anchored in the Golgi membrane with their catalytic domain extending into the Golgi lumen. glycopedia.eunih.gov

The Golgi apparatus is not a homogenous organelle but is distinctly compartmentalized into a series of stacked cisternae: the cis-Golgi network, medial-Golgi, and trans-Golgi network (TGN). nih.govnih.govyoutube.com Glycosylation is an assembly line-like process where glycoproteins are transported sequentially through these compartments, with each compartment housing a specific set of resident enzymes that perform particular modifications. nih.govcapes.gov.br The A-transferase resides primarily in the trans-Golgi compartment. glycopedia.eu

The precise localization of each glycosyltransferase to its correct compartment is essential for the orderly synthesis of the final glycan structure and is dictated by signals within the protein's N-terminal cytoplasmic tail, transmembrane domain, and stem region. glycopedia.eunih.gov The structural integrity of the Golgi itself, maintained by proteins such as GRASPs and the conserved oligomeric Golgi (COG) complex, is paramount for this compartmentalization and, by extension, for accurate glycosylation. nih.gov Disruption of the Golgi structure can lead to the mislocalization of enzymes and result in glycosylation defects. nih.gov

Emerging evidence indicates that aberrant intracellular trafficking of glycosyltransferases can be a mechanism underlying weak ABO phenotypes. nih.gov A mutation in the ABO gene may not only affect the enzyme's catalytic activity but also its conformation and ability to be correctly trafficked and retained within the proper Golgi compartment. nih.gov Studies have shown that a variant B-transferase, for example, exhibited lower protein expression levels and was dislocated within the cell compared to its wild-type counterpart. This mis-trafficking is proposed to be a cause of the weak antigen expression, providing a direct link between protein transport machinery and the resulting cell surface phenotype. nih.gov

Table 2: Golgi Compartments and Glycosylation Events

Golgi CompartmentKey Function in Glycoprotein (B1211001) ProcessingRelevance to A-Antigen SynthesisReference
cis-Golgi Network Initial processing of N-glycans; removal of mannose residues.Receives the glycoprotein precursor from the ER. nih.govyoutube.com
medial-Golgi Further trimming of mannose; addition of N-acetylglucosamine.Continued modification of the core glycan structure. nih.govyoutube.com
trans-Golgi Addition of galactose and sialic acid.The H antigen precursor is formed on the glycan chain. nih.govyoutube.comcapes.gov.br
trans-Golgi Network (TGN) Final terminal glycosylation steps; sorting of glycoproteins for transport.The A-transferase adds the terminal N-acetylgalactosamine (GalNAc) to the H antigen, completing the A-antigen tetraose structure. glycopedia.eunih.gov

Chemoenzymatic Synthesis and Engineered Glycosylation for this compound Analogs

The synthesis of complex carbohydrates like the this compound and its analogs is a significant challenge. To overcome this, researchers have developed powerful chemoenzymatic and purely chemical strategies to construct these molecules for various applications. nih.govnih.gov These synthetic antigens are invaluable tools for developing diagnostic reagents, studying glycan-protein interactions, and creating platforms to screen for novel enzymes. nih.govoup.com

One prominent chemoenzymatic approach reports a facile synthesis of the type 2 A blood group tetrasaccharide. nih.govoup.com This method uses glycosyltransferases in a controlled, enzymatic reaction to build the oligosaccharide, which can then be attached to a fluorescent tag. The resulting compound serves as a highly specific substrate in high-throughput screening assays designed to discover new enzymes, such as α-N-acetylgalactosaminidases, that can efficiently cleave the A antigen. nih.gov Such enzymes have significant potential for converting type A blood to universal donor type O blood. researchgate.net

Alternative chemical synthesis strategies offer flexibility in producing analogs. A reported method involves building the core trisaccharide (GalNAcα1-3Galβ1-4GlcNAc) first, followed by a final fucosylation step to complete the tetrasaccharide. nih.gov This approach is notable because it also allows for the efficient, multigram-scale synthesis of the fucose-free trisaccharide analog, a compound of interest for immunotherapy research. nih.gov

Beyond synthesis in a flask, the field of glycan engineering allows for the controlled display of synthetic glycans on living cell surfaces. researchgate.netmdpi.com This powerful technique provides a platform to investigate the biological functions of carbohydrate antigens in a native-like context. researchgate.net In one study, a chemically synthesized B antigen was successfully conjugated to the surface proteins of B-cell lymphoma cells. The function of this engineered glycan as a cell surface antigen was confirmed by its recognition and binding by IgM antibodies, highlighting the importance of multivalent interactions and glycan clustering in the immune response. researchgate.net Such engineered cells serve as critical models for dissecting the roles of blood group antigens in immunology and pathology.

Table 3: Approaches to Synthesis and Engineering of A-Antigen Analogs

MethodDescriptionPrimary ApplicationReference
Chemoenzymatic Synthesis Utilizes glycosyltransferases to assemble the tetrasaccharide structure, often with a reporter tag (e.g., fluorescent).Development of high-throughput assays for screening antigen-cleaving enzymes. nih.govoup.com
Staged Chemical Synthesis Builds the glycan in a stepwise chemical process, allowing for strategic additions like late-stage fucosylation.Production of specific analogs, such as fucose-free trisaccharides, for immunotherapy studies. nih.gov
Automated Glycan Assembly (AGA) A machine-assisted, solid-phase synthesis method using monosaccharide building blocks for rapid construction.Quick access to a variety of defined blood group antigens for biological investigation. rsc.org
Cell Surface Glycan Engineering Involves the chemical conjugation of synthetically produced antigens onto proteins on the surface of living cells.Creating cellular models to study antigen function, immune recognition, and the role of glycan clustering. researchgate.net

Chemical Synthesis Methodologies for Blood Group a Antigen Tetraose Type 2

Strategic Protecting Group Selection and Deprotection in Complex Oligosaccharide Synthesis

The synthesis of complex glycans hinges on the strategic use of protecting groups to temporarily mask reactive hydroxyl and amino groups, thereby preventing unwanted side reactions and directing the formation of desired linkages. jocpr.com In the synthesis of the blood group A antigen tetraose, the choice of these groups is critical for controlling reactivity and ensuring the correct stereochemical outcome. jocpr.comnih.gov

A key strategy involves using "armed" and "disarmed" glycosyl donors. The reactivity of a donor is influenced by its protecting groups; electron-withdrawing groups like esters (e.g., benzoyl) "disarm" the donor, making it less reactive, while electron-donating groups like ethers (e.g., benzyl) "arm" it. wikipedia.org This principle allows for the sequential coupling of building blocks. For instance, an armed donor can be coupled with an acceptor that is also a disarmed donor, without the risk of the acceptor self-condensing. wikipedia.org

Specific protecting groups play defined roles in the synthesis of blood group antigens. For example, a di-tert-butylsilylene (DTBS) group can be used to direct α-selective galactosylation. nih.govsemanticscholar.org Benzoyl groups, besides their disarming effect, can provide stereocontrol through remote anchimeric participation, favoring the formation of α-glycosylation products. nih.gov In the synthesis of the A trisaccharide, a key intermediate, a 2-azido-2-deoxy-selenogalactoside donor bearing 3-O-benzoyl and 4,6-O-(di-tert-butylsilylene) protecting groups was effectively used for stereoselective α-glycosylation. nih.govdntb.gov.ua The N-phthaloyl (Phth) group is often used to protect the amino function of glucosamine (B1671600) or galactosamine, while the azide (B81097) (N3) group serves as a precursor to the N-acetyl group found in the final structure. semanticscholar.orgnih.gov

The process of deprotection, or the removal of these protecting groups, must be just as strategic as their installation. The conditions for removing one group must not affect others, a concept known as orthogonal protection. jocpr.com For instance, silyl (B83357) ethers can be cleaved with fluoride (B91410) reagents (e.g., HF in pyridine), while benzyl (B1604629) ethers are typically removed by hydrogenolysis. nih.gov Acetates can be removed under basic conditions. This allows for the sequential unmasking of hydroxyl groups at specific positions, ready for the next glycosylation step. researchgate.net

Development and Optimization of Glycosylation Reactions for Stereoselective Linkage Formation

The creation of the glycosidic bond is the cornerstone of oligosaccharide synthesis. The primary challenge lies in controlling the stereochemistry at the anomeric center to form either an α or β linkage as required. nih.gov For the blood group A antigen tetraose type 2, this involves the stereospecific formation of three distinct linkages: GalNAcα1-3Gal, Fucα1-2Gal, and Galβ1-4GlcNAc. elicityl-oligotech.com Developing general and reliable methods for these stereoselective couplings remains a significant focus of research. nih.gov

The outcome of a glycosylation reaction is highly dependent on a multitude of factors, including the nature of the glycosyl donor and acceptor, the promoter or catalyst system, the solvent, and the temperature. nih.gov Fine-tuning these elements is essential to achieve high yields and, more importantly, high stereoselectivity. nih.gov

A glycosylation reaction involves the coupling of a glycosyl donor , which contains a leaving group at the anomeric position, with a glycosyl acceptor , which is a nucleophile (typically a sugar with a free hydroxyl group). wikipedia.orgnih.gov

Glycosyl Donors: A variety of glycosyl donors have been developed for oligosaccharide synthesis, each with different activation requirements. youtube.com Common types include:

Glycosyl Halides (Bromides and Chlorides): These were among the earliest donors used and are typically activated by silver or mercury salts. mathnet.runih.gov More recently, catalytic systems like Ag2SO4 and Bi(OTf)3 have been shown to efficiently activate glycosyl chlorides. nih.gov

Trichloroacetimidates: These highly versatile donors are activated under acidic conditions (e.g., using trimethylsilyl (B98337) triflate - TMSOTf) and are widely used. wikipedia.orgnih.gov Peracetylated trichloroacetimidates of A trisaccharides have been used as donors in a block synthesis approach. nih.gov

Thioglycosides: Stable and easily prepared, thioglycosides are activated by electrophilic thiophiles such as N-iodosuccinimide (NIS) in combination with an acid like triflic acid (TfOH). wikipedia.org An N-Phthaloyl-protected lactosaminyl thioglycoside has been employed to build the type 2 core disaccharide. semanticscholar.org

Selenoglycosides: A 2-azido-2-deoxy-selenogalactoside donor was successfully applied in the synthesis of the blood group A trisaccharide fragment, demonstrating efficient and stereoselective α-glycosylation. nih.govdntb.gov.ua

Glycosyl Acceptors: The reactivity of the glycosyl acceptor is as crucial as that of the donor. nih.gov In the synthesis of the type 2 chain, a key acceptor is a derivative of N-acetylglucosamine (GlcNAc). However, the 4-OH group of GlcNAc is known to be poorly reactive, presenting a significant challenge. nih.gov To overcome this, researchers have tested various modified GlcNAc acceptors, such as those with different protecting group patterns, to find a suitable partner for glycosylation with the trisaccharide donor. nih.gov For example, a 3-trifluoroacetamidopropyl glycoside of 3-Ac-6-Bn-GlcN3β was used as an acceptor in the synthesis of the tetraose. nih.gov

The catalyst or promoter system is pivotal in activating the glycosyl donor and influencing the stereochemical outcome of the reaction. acs.org The goal is often to achieve a 1,2-cis glycosidic linkage (like the α-linkages in the A antigen), which is notoriously difficult to construct. nih.gov

Several strategies and catalyst systems have been devised:

Reagent-Controlled Stereoselectivity: This approach uses specific reagents to direct the stereochemical outcome. For instance, the combination of trimethylsilyl iodide (TMSI) and triphenylphosphine (B44618) oxide (Ph3PO) has been shown to enable highly stereoselective α-glycosylation with GalN3 donors. rsc.org DFT calculations and mechanistic studies suggest that the H-bonding capability of the azide group plays a crucial directing role in this system. rsc.org

Cooperative Catalysis: The use of a dual promoter system, such as Ag2SO4 and Bi(OTf)3, has been shown to be highly effective for activating galactosyl chloride donors, leading to excellent yields and high α-selectivity. nih.gov

Neighboring Group Participation: A participating group (like an acetate (B1210297) or benzoyl ester) at the C-2 position of the donor typically leads to the formation of a 1,2-trans glycoside. To form 1,2-cis linkages, non-participating groups (like benzyl ethers or azides) are required at C-2. mathnet.ru

Solvent and Temperature Effects: The choice of solvent can influence the equilibrium between different reactive intermediates, thereby affecting stereoselectivity. Performing reactions at low temperatures, such as -78 °C, can also enhance selectivity by favoring one reaction pathway over another. acs.org

An example of optimizing conditions can be seen in fucosylation reactions. While early methods using acetylated fucosyl bromide gave low yields of the desired α-fucoside, switching to benzoylated donors or donors with non-participating benzyl groups significantly improved both the yield and the α/β ratio. mathnet.ru

Solid-Phase Oligosaccharide Synthesis Techniques and Automation

Inspired by the success of automated solid-phase peptide and oligonucleotide synthesis, researchers have adapted these techniques for the synthesis of oligosaccharides. In solid-phase oligosaccharide synthesis (SPOS), the first sugar unit is attached to an insoluble polymer support. Subsequent sugar units are then added in a stepwise fashion, with excess reagents and by-products being easily washed away after each step.

This approach offers several advantages over traditional solution-phase synthesis:

Simplified Purification: The purification process is drastically simplified, as it only requires filtration and washing of the solid support.

Use of Excess Reagents: Large excesses of reagents can be used to drive reactions to completion.

Automation: The repetitive nature of the synthesis cycle (coupling and deprotection) is well-suited for automation.

An automated solid-phase synthesizer has been successfully used to prepare protected oligosaccharides that are determinants for blood groups and tumor-associated antigens. nih.gov This technology significantly accelerates the synthesis of complex glycans, making these important molecules more accessible for biological and medical research.

Convergent Synthesis Approaches for Efficient Assembly of Glycan Fragments

While linear, stepwise synthesis is a viable strategy, it can be lengthy and inefficient for large oligosaccharides. A more advanced and efficient method is the convergent synthesis or block synthesis approach. nih.govnih.gov In this strategy, smaller oligosaccharide fragments (blocks) are synthesized separately and then coupled together to form the final, larger glycan.

A convergent synthesis of the this compound has been reported using a [3+1] block scheme. nih.gov This involved:

The synthesis of a protected A trisaccharide (GalNAcα1-3(Fucα1-2)Gal), which acts as a large glycosyl donor.

The synthesis of a suitable protected glucosamine derivative to act as the glycosyl acceptor.

The coupling of these two fragments to form the desired tetrasaccharide. nih.gov

This approach is generally more efficient than a linear synthesis because the individual fragments can be prepared in parallel, and the coupling of large fragments reduces the total number of synthetic steps. It also facilitates purification, as the molecular weight difference between the starting materials and the product is larger. Another strategy involves synthesizing the fucose-free trisaccharide first, followed by a final fucosylation step to yield the target tetraose. nih.gov

Rigorous Purification and Comprehensive Characterization of Synthesized Glycans

After the synthetic assembly is complete, the final protected oligosaccharide must be globally deprotected and rigorously purified to yield the target compound. Purification is often challenging due to the high polarity of unprotected carbohydrates and the potential presence of closely related isomers. Flash column chromatography is a standard technique used to purify intermediates and final products throughout the synthesis. nih.gov

Once the glycan is purified, its identity and structural integrity must be unequivocally confirmed. The primary method for characterization is Nuclear Magnetic Resonance (NMR) spectroscopy . nih.gov

¹H NMR: Provides information on the number and type of protons, their chemical environment, and their coupling to neighboring protons. The anomeric region (typically 4.5-5.5 ppm) is particularly diagnostic. The magnitude of the coupling constant between the anomeric proton (H-1) and the H-2 proton (J₁,₂) is crucial for determining the stereochemistry of the glycosidic linkage. For example, a small J₁,₂ value (around 3-4 Hz) is characteristic of an α-linkage in galacto- and gluco-pyranosides, while a larger value (~8 Hz) indicates a β-linkage. nih.gov

¹³C NMR: Provides information on the carbon skeleton of the molecule. The chemical shift of the anomeric carbon (C-1) is also a reliable indicator of stereochemistry. nih.gov

These comprehensive analytical techniques are essential to ensure that the synthesized glycan has the correct structure, including the precise sequence, linkage positions, and stereochemistry of each monosaccharide unit. nih.gov

Molecular Recognition and Binding Interactions of Blood Group a Antigen Tetraose Type 2

Detailed Analysis of Glycan-Binding Protein Interactions

The molecular recognition of the Blood Group A (BGA) antigen tetraose type 2 is fundamental to many biological processes, from immune responses to pathogenesis. This recognition is primarily mediated by glycan-binding proteins (GBPs), such as antibodies and lectins, which exhibit specific interactions with the carbohydrate structure. The affinity and specificity of these interactions are dictated by a combination of forces including hydrogen bonds, van der Waals forces, and ionic interactions, optimized within the three-dimensional space of the binding site. nih.gov

Specificity and Affinity of Human Anti-A Antibodies to Blood Group A Antigen Tetraose Type 2 Epitopes

Human anti-A antibodies are crucial in blood transfusion medicine and immunology, demonstrating specific recognition of the A-antigen epitope. nih.gov The core of the BGA antigen is a trisaccharide, but the larger tetraose structure, which includes a precursor chain, influences binding selectivity. nih.gov The specificity of these antibodies is remarkable, capable of distinguishing single amino acid changes in peptide antigens, a principle that extends to carbohydrate epitopes. nih.gov

Research using glycan microarrays to profile various monoclonal anti-A antibodies has revealed nuanced recognition properties. nih.gov Key findings from these studies indicate:

Many anti-A antibodies bind to the core BGA trisaccharide (GalNAcα1-3(Fucα1-2)Gal) almost as effectively as they do to larger BGA oligosaccharides like the tetraose. nih.gov

The carrier glycan chain, such as the type 2 chain (Galβ1-4GlcNAc), plays a significant role in selectivity rather than just binding strength. Some antibodies only recognize the BGA determinant when it is presented on specific carrier chains. nih.gov This suggests that monosaccharides beyond the core trisaccharide can provide additional contact points for the antibody or influence the conformation of the BGA epitope to enhance binding. nih.gov

The density of the glycan presentation on a surface can dramatically affect the binding of certain antibodies, highlighting the importance of how the antigen is displayed for recognition. nih.gov

Cross-reactivity is an important consideration. For instance, the anti-A antibody 9A also reacts strongly with the Tn antigen and the Forssman antigen. nih.gov Another antibody, HE-24, recognizes the Tn antigen when the GalNAc is linked to a serine residue. nih.gov

Structural analysis, such as the crystal structure of the Fv fragment of the anti-blood group A antibody AC1001, shows a binding pocket that is highly complementary to the A-antigen. nih.gov Studies involving mutagenesis have demonstrated that single point mutations within this binding pocket can lead to significant enhancements in binding affinity—up to eightfold for an A-pentasaccharide—without compromising specificity against the blood group B antigen. nih.gov

Table 1: Binding Characteristics of Selected Monoclonal Anti-A Antibodies

AntibodyBinding Profile HighlightsCross-ReactivityReference
HE-193 (IgM) Binds well to all BGA variants, regardless of carrier chain or glycan density.Forssman antigen (disaccharide and tetrasaccharide), Core 5 glycan. nih.gov
9A Binding can be influenced by glycan density.Tn glycopeptides, Forssman antigen. nih.gov
HE-24 Reacts with the Tn antigen when GalNAc is attached to a serine residue.Tn antigen (context-specific). nih.gov
AC1001 Binding pocket is complementary to the BGA-trisaccharide. Affinity can be enhanced via mutation without losing specificity.Not specified, but retains specificity against B antigen. nih.gov

Interaction with Bacterial and Viral Lectins: Molecular Docking and Binding Assays

Lectins, which are carbohydrate-binding proteins, are widely used as tools for blood grouping due to their specific binding to the sugar residues on red blood cells. nih.govresearchgate.net This interaction is as specific as antibody-antigen recognition. nih.gov The blood group A antigen is characterized by its terminal N-acetylgalactosamine (GalNAc) residue, which is a primary target for A-specific lectins. researchgate.net

Bacterial Lectins: Certain innate immune lectins expressed in the human gut can recognize and combat pathogens that express blood group antigens. Human galectin-4 (Gal-4) and galectin-8 (Gal-8) display a novel specificity for blood group A and B antigens at submicromolar concentrations. nih.govehu.eus These galectins can directly kill E. coli strains that express BGA, an action accompanied by the disruption of the bacterial membrane. nih.gov This provides an innate defense mechanism against pathogens that mimic host antigens. nih.gov

Plant and Other Lectins: A variety of plant lectins exhibit specificity for the A antigen. The lectin from Dolichos biflorus is routinely used as an anti-A1 reagent to differentiate between A₁ and A₂ red blood cells. nih.gov Other lectins with anti-A specificity include those from Vicia cracca. researchgate.net Some lectins may show cross-reactivity; for example, Sophora japonica lectin is known as an anti-A+B lectin. nih.gov

Viral Lectins: Many viruses utilize host cell surface glycans for attachment and entry. Animal lectins play a role in recognizing viral surface glycoproteins, which can either activate an immune response or be exploited by the virus to facilitate infection. mdpi.com While direct binding studies of viral lectins specifically to the this compound are less common in the provided literature, the general mechanism involves lectin recognition of specific oligosaccharides on viral components. mdpi.com

Molecular Docking and Binding Assays: Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of the BGA antigen, docking studies can model the interaction between the tetraose and the binding site of a lectin or antibody. These models help identify the specific amino acid residues involved in the interaction and the types of bonds formed, such as hydrogen bonds, which are critical for binding affinity and specificity. nih.gov Binding assays, often using agglutination tests, are employed to confirm the activity of lectins against red blood cells of different blood groups. researchgate.net

Table 2: Examples of Lectins Interacting with Blood Group A Antigens

Lectin SourceTypeSpecificity/ApplicationReference
Dolichos biflorusPlantAnti-A₁, used to differentiate A₁ and A₂ subgroups. Also binds Tn and Cad antigens. nih.gov
Vicia craccaPlantGood anti-A reagent. researchgate.net
Human Galectin-4Animal (Human)Binds blood group A antigen; kills BGA-expressing bacteria. nih.govehu.eus
Human Galectin-8Animal (Human)Binds blood group A antigen; kills BGA-expressing bacteria. nih.gov
Griffonia simplicifoliaPlantSource of anti-B lectin (GS-IB4). researchgate.net
Sophora japonicaPlantKnown as an anti-A+B lectin. nih.gov

Biophysical Techniques for Quantifying Binding Thermodynamics and Kinetics (e.g., ITC, SPR)

Quantifying the binding parameters of glycan-protein interactions is essential for a complete understanding of molecular recognition. nih.govnih.gov Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are powerful biophysical techniques used for this purpose.

Isothermal Titration Calorimetry (ITC): ITC is a label-free technique that directly measures the heat released (exothermic) or absorbed (endothermic) during a binding event in solution. wikipedia.orgwur.nl In a single ITC experiment, a complete thermodynamic profile of the interaction can be obtained. mdpi.comnih.gov By titrating a ligand (e.g., the BGA tetraose) into a sample cell containing the protein (e.g., an anti-A antibody or lectin), one can determine several key parameters:

Binding Affinity (Kₐ) : The association constant, which measures the strength of the interaction. The dissociation constant (K₋) is the reciprocal of Kₐ.

Stoichiometry (n) : The ratio of ligand to protein in the complex.

Enthalpy (ΔH) : The change in enthalpy, indicating the heat change upon binding.

Entropy (ΔS) : The change in entropy, reflecting the change in disorder of the system upon binding. wur.nl

These parameters provide deep insight into the forces driving the binding interaction. nih.gov

Surface Plasmon Resonance (SPR): SPR is another label-free, real-time optical technique for monitoring molecular interactions. dergipark.org.tr It is highly sensitive and widely used for analyzing antibody-antigen binding. nih.govrsc.org The method involves immobilizing one molecule (the ligand, e.g., an anti-A antibody) onto a sensor chip surface. nih.gov A solution containing the other molecule (the analyte, e.g., red blood cells with BGA antigen or the soluble tetraose) is then flowed over the surface. Binding is detected as a change in the refractive index at the sensor surface, which is measured in real-time. nih.gov

SPR provides valuable kinetic data:

Association Rate Constant (kₐ or kₒₙ) : The rate at which the complex forms.

Dissociation Rate Constant (k₋ or kₒff) : The rate at which the complex breaks apart.

Equilibrium Dissociation Constant (K₋) : Calculated as the ratio k₋/kₐ, it is a measure of affinity. nih.govdergipark.org.tr

SPR has been successfully used to enhance blood typing methods and to quantify improvements in antibody affinity, such as in the case of the AC1001 antibody mutant which showed an 8-fold enhancement in affinity for an A-pentasaccharide. nih.govnih.gov

Table 3: Parameters Obtainable from ITC and SPR

TechniqueKey Parameters DeterminedType of DataReference
Isothermal Titration Calorimetry (ITC) Binding Affinity (Kₐ), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS), Gibbs Free Energy (ΔG)Thermodynamic wikipedia.orgmdpi.comnih.gov
Surface Plasmon Resonance (SPR) Association Rate (kₐ), Dissociation Rate (k₋), Equilibrium Dissociation Constant (K₋)Kinetic and Affinity nih.govdergipark.org.trnih.gov

Role in Cell-Cell Adhesion and Communication

The blood group A antigen, as a cell surface glycan, is involved in cell recognition and adhesion processes. nih.govwikipedia.org These interactions are often mediated by lectins, which are carbohydrate-binding proteins on adjacent cells that can recognize specific oligosaccharides. wikipedia.org A prominent example of this is the selectin family of lectins, which mediate cell-cell adhesion, such as the attachment of leukocytes to endothelial cells during an immune response. wikipedia.org The binding between selectins and their carbohydrate ligands allows white blood cells to adhere to and move through the blood vessel wall to sites of infection or injury. wikipedia.org

Beyond direct adhesion, the blood group A antigen can play a more subtle, modulatory role in cell communication. Research indicates that ABH antigens can influence the spatial organization of other molecules on the cell surface. nih.gov On human red blood cells, the A antigen helps to stabilize clusters of sialylated glycans. nih.gov This organization is proposed to occur through carbohydrate-carbohydrate interactions, where the A antigen at the periphery of the cluster influences the local concentration and presentation of other glycans, such as sialic acids. nih.gov By altering the presentation of these other cell surface glycans, the A antigen can indirectly modulate their interactions with their own binding partners, without being a direct ligand itself. nih.gov This mechanism suggests a role for the this compound in fine-tuning cell-cell communication and recognition events.

Glycan-Glycan Interactions

While protein-glycan interactions are well-studied, direct interactions between glycans are also emerging as an important factor in cell surface organization and recognition. nih.gov Evidence suggests that carbohydrate-carbohydrate interactions can occur between glycans on opposing cells (in trans) or on the same cell surface (in cis). nih.gov

Specifically, in the context of blood group antigens, it has been proposed that the A and B antigens help to stabilize clusters of sialylated glycans on the erythrocyte membrane through glycan-glycan interactions. nih.gov A model suggests that on type A red blood cells, the A antigens are located at the edge of these clusters, helping to organize the sialic acid-containing glycans into a concentrated patch. nih.gov This clustering effect, driven by these weak but additive carbohydrate-carbohydrate interactions, can create novel, composite binding sites or alter the accessibility of existing ones. nih.gov This demonstrates that the this compound can participate in a higher-order organization of the cell surface, influencing cellular properties and interactions through a network of glycan-glycan associations.

Immunological Significance of Blood Group a Antigen Tetraose Type 2

Immunogenicity and Antigenicity Profiles in Various Biological Contexts

The immunogenicity of a substance refers to its ability to induce an immune response, while antigenicity is its capacity to bind to the products of that response, such as antibodies. Blood group antigens, including the A antigen tetraose type 2, are known to be immunogenic, a critical factor in red blood cell alloimmunization. nih.govresearchgate.net The production of antibodies against blood group antigens that an individual lacks is a well-established phenomenon. nih.gov

The core structure of the blood group A antigen tetraose type 2 is GalNAcα1-3(Fucα1-2)Galβ1-4GlcNAc. nih.gov This oligosaccharide, when presented on cell surfaces or conjugated to carrier proteins like Bovine Serum Albumin (BSA), Human Serum Albumin (HSA), or Keyhole Limpet Hemocyanin (KLH), can elicit specific antibody responses. nih.govelicityl-oligotech.combyjus.comelicityl-oligotech.com The immunogenicity of such carbohydrate antigens is influenced by several factors, including the density of the antigen on a cell or carrier, the genetic background of the host, and prior exposure to cross-reactive antigens.

While comprehensive in vivo immunogenicity profiles specifically for the tetraose type 2 are not extensively detailed in publicly available research, studies on synthetic blood group antigens provide insights. For instance, synthetic A trisaccharide antigens conjugated to polyacrylamide have been used to evaluate the binding of anti-A antibodies, demonstrating the antigenicity of these structures. nih.gov The development of such synthetic antigens is crucial for creating tools like specific antibody filters for use in ABO-incompatible transplantation. nih.gov

Table 1: Research Approaches to Study Immunogenicity and Antigenicity of this compound

Research ApproachDescriptionKey Findings/Applications
Conjugation to Carrier Proteins The tetraose is chemically linked to large proteins (e.g., BSA, KLH, OVA) to enhance its immunogenicity for antibody production and immunological studies. nih.govelicityl-oligotech.combyjus.comelicityl-oligotech.comEnables the generation of specific monoclonal and polyclonal antibodies for research and diagnostic purposes.
Synthetic Antigen Development Chemical synthesis of the tetraose and its derivatives (e.g., conjugated to polyacrylamide) for use in immunoassays and affinity-based technologies. nih.govFacilitates the development of tools for specific antibody removal in ABO-incompatible transplantation and for studying antibody-antigen interactions.
Glycan Microarrays The tetraose is immobilized on a microarray slide to study its binding interactions with a wide range of antibodies and other glycan-binding proteins. nih.govAllows for high-throughput screening of antibody specificity and cross-reactivity with different glycan structures.
Hemagglutination Assays Red blood cells expressing the A antigen are used to assess the agglutinating capacity of anti-A antibodies, a direct measure of antigenicity in a cellular context. glycopedia.euA fundamental method in blood typing and cross-matching to ensure compatibility in blood transfusions.

Epitope Mapping and Fine Specificity of Anti-A Immunoglobulins

An epitope is the specific part of an antigen that is recognized by an antibody. byjus.com For the this compound, the epitope is a conformational, three-dimensional structure. youtube.com The fine specificity of anti-A immunoglobulins (antibodies) for this epitope can vary significantly, leading to different binding patterns and cross-reactivities.

Studies using inhibition radioimmunoassays with a panel of A-related oligosaccharides have revealed distinct reaction patterns among different monoclonal anti-A antibodies. One study identified a monoclonal antibody (antibody 455) with a restricted reaction pattern, showing specificity for the monofucosyl A antigen structure on a Type 2 backbone, which corresponds to the this compound. nih.gov This highlights that while many anti-A antibodies may have broad specificity for A-related structures, some possess a high degree of specificity for the type 2 chain. nih.gov

Glycan microarray analysis has further elucidated the fine specificities of various anti-A monoclonal antibodies. One such study demonstrated that the antibody 87-G binds effectively to the blood group A antigen on a type 2 chain. nih.gov This antibody showed a strong preference for the type 2 and type 6 chain variants over other types. nih.gov Such detailed epitope mapping is crucial for understanding the molecular basis of antibody-antigen recognition and for developing highly specific diagnostic and therapeutic reagents. youtube.comnih.govnih.govnih.gov

The interaction between the antibody and the epitope is a complex interplay of shape and chemical complementarity. The terminal N-acetylgalactosamine (GalNAc) and the fucose (Fuc) residues of the tetraose are key components of the epitope recognized by anti-A antibodies. nih.gov The underlying galactose (Gal) and N-acetylglucosamine (GlcNAc) residues, which form the type 2 chain, also influence the conformation of the epitope and thus the binding affinity of the antibody. nih.gov

Table 2: Fine Specificity of Selected Monoclonal Anti-A Antibodies for this compound and Related Structures

Monoclonal AntibodyBinding Preference/SpecificityResearch MethodReference
Antibody 455 Specificity for the Type 2-based monofucosyl A antigen structure.Inhibition Radioimmunoassay nih.gov
87-G (IgM) Binds well to Blood Group A on type 2 and type 6 chains.Glycan Microarray nih.gov
B2C114 Reacts specifically with erythrocytes bearing the A blood-group antigen and can discriminate between A1 and A2 red blood cells.Immunological Characterization nih.gov

Molecular Basis of Cross-Reactivity with Microbial Antigens and Environmental Factors

The production of "natural" anti-A antibodies in individuals with blood group O or B is believed to be stimulated by exposure to environmental antigens, particularly from microorganisms in the gut, that are structurally similar to the blood group A antigen. nih.govnih.gov This phenomenon is known as molecular mimicry. researchgate.netnih.gov

The molecular basis for this cross-reactivity lies in the structural resemblance between microbial surface polysaccharides and the this compound. nih.gov Bacteria in the gut microbiota can express carbohydrate structures that mimic the A antigen, leading to the production of cross-reactive antibodies. nih.govnih.gov These antibodies can then recognize and bind to A antigens on red blood cells, which is the basis for transfusion reactions in ABO-incompatible transfusions. nih.gov

For example, some strains of Escherichia coli and other bacteria possess surface antigens that are chemically similar to blood group A and B antigens. researchgate.netnih.gov This structural similarity can lead to the production of antibodies that cross-react with human blood group antigens. While direct evidence specifically linking a microbial antigen to the this compound is an area of ongoing research, the principle of molecular mimicry with bacterial polysaccharides is well-established. researchgate.netnih.gov

The cross-reactivity is not always limited to microbial antigens. Similar carbohydrate structures can also be found in some foods and other environmental sources, contributing to the continuous stimulation of natural antibody production. nih.gov The diversity and specificity of these cross-reactive antibodies can vary between individuals, influenced by their unique microbial exposures and genetic makeup.

Advanced Analytical and Bioanalytical Methodologies in Blood Group a Antigen Tetraose Type 2 Research

Chromatographic and Electrophoretic Separation Techniques for Glycan Isomers

The separation of glycan isomers is a significant analytical challenge due to their identical mass and similar physicochemical properties. High-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) are powerful techniques that offer the high resolution required for this purpose.

High-Performance Liquid Chromatography (HPLC) of Glycans

High-performance liquid chromatography (HPLC) is a cornerstone technique for the separation and analysis of complex oligosaccharide mixtures, including those derived from blood group substances. nih.gov A major advancement in this area was the introduction of high-performance anion-exchange chromatography (HPAEC) combined with pulsed amperometric detection (PAD). pietdaas.nl This method is particularly effective for separating complex mixtures of oligosaccharides obtained after the enzymatic degradation of polysaccharides. pietdaas.nl

Another powerful HPLC-based approach is the use of porous graphitized carbon (PGC) columns. PGC nano-liquid chromatography (PGC-nanoLC), often coupled with mass spectrometry, has demonstrated the ability to separate isomeric glycans. researchgate.net This is crucial in blood group antigen research, where different linkage patterns can define distinct biological activities. For instance, PGC-nanoLC-ESI-MS has been used for in-depth analysis of glycosphingolipid (GSL) glycans, which can carry blood group A antigens. researchgate.net

Table 1: HPLC Techniques for Blood Group A Antigen Tetraose Type 2 Analysis

TechniquePrincipleApplication in Glycan AnalysisReference
High-Performance Anion-Exchange Chromatography (HPAEC-PAD) Separation based on the differential weak acidity of hydroxyl groups on carbohydrates at high pH, with detection via pulsed amperometry.Separation of complex mixtures of underivatized oligosaccharides from blood group substances. pietdaas.nl
Porous Graphitized Carbon Nano-Liquid Chromatography (PGC-nanoLC) Separation based on the three-dimensional structure of the glycan and its interaction with the flat surface of the graphitized carbon.Separation of isomeric glycans, including those found on glycosphingolipids carrying blood group antigens. researchgate.net

Capillary Electrophoresis (CE) for Oligosaccharide Analysis

Capillary electrophoresis (CE) has emerged as a powerful and high-resolution technique for the analysis of carbohydrates, separating them based on their charge-to-size ratio. nih.govacs.org This method is particularly adept at resolving both linkage and positional isomers of glycans. nih.gov For neutral oligosaccharides like the this compound, derivatization with a charged fluorescent tag, such as 8-aminopyrene-1,3,6-trisulfonic acid (APTS), is typically required to facilitate separation and detection by laser-induced fluorescence (LIF). nih.gov

The coupling of CE with mass spectrometry (CE-MS) further enhances its utility by providing structural information in addition to separation. nih.gov Capillary zone electrophoresis (CZE) coupled to electrospray ionization mass spectrometry (CZE-ESI-MS) is a highly sensitive method for profiling N-glycans released from proteins, and similar principles can be applied to O-glycans and other oligosaccharides. nih.gov This technique has demonstrated the ability to differentiate positional isomers and provide detailed structural assignments. nih.gov

Table 2: Capillary Electrophoresis in Glycan Research

FeatureDescriptionReference
Separation Principle High-resolution separation based on the charge-to-size ratio of the analyte. nih.govacs.org
Isomer Resolution Capable of separating glycans with the same monosaccharide sequence but different positional or linkage isomers. nih.govnih.gov
Derivatization Often requires derivatization with a charged fluorescent dye (e.g., APTS) for neutral glycans to enable electrophoretic mobility and sensitive detection. nih.gov
Coupling with MS CZE-MS provides both high-resolution separation and structural characterization. nih.gov

Mass Spectrometry Approaches for Glycan Analysis

Mass spectrometry (MS) has become an indispensable tool for the structural analysis of carbohydrates, offering high sensitivity and a wealth of structural information from minimal sample amounts. nih.gov Both electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are widely used "soft" ionization techniques that generate intact molecular ions with minimal fragmentation. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization mass spectrometry (ESI-MS) is a highly sensitive technique for the analysis of oligosaccharides, including those carrying blood group determinants. nih.gov ESI-MS can be performed in either positive or negative ion mode. nih.gov For blood group antigens, negative-ion ESI-MS has proven particularly valuable. It can be used to type blood group A, B, and H determinants on both type 1 and type 2 chains. nih.govnih.gov The negative-ion mode produces unique fragmentation patterns that are crucial for assigning blood group and chain types. nih.gov These diagnostic fragments are typically observed for reducing sugars but not for their reduced alditol forms or under positive-ion conditions. nih.govnih.gov

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS)

Matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS), often coupled with a time-of-flight (TOF) analyzer, is another powerful technique for glycan analysis. researchgate.net In MALDI-MS, the oligosaccharide sample is co-crystallized with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte with minimal fragmentation. researchgate.net While MALDI is highly effective, the ionization efficiency of neutral glycans can be low. nih.gov To overcome this, derivatization of the reducing end of the oligosaccharide with a tag that is easily ionized can significantly enhance the MALDI signal. nih.gov The choice of matrix is also critical and can influence the types of ions generated. nih.gov

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS or MS²) is essential for the detailed structural elucidation of oligosaccharides. nih.gov In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of the this compound) is selected and then fragmented through collision-induced dissociation (CID) or other methods. ucdavis.edu The resulting product ions provide a wealth of structural information, including the monosaccharide sequence, branching patterns, and linkage positions. ucdavis.edu

The fragmentation of oligosaccharides follows specific pathways, and the resulting ions are denoted using a standardized nomenclature. ucdavis.edu For example, negative-ion ESI-CID-MS/MS of a blood group A hexasaccharide with a type 2 chain (A-Hexa-T2) reveals characteristic C-type and A-type fragment ions that help define the structure. nih.gov The unique fragmentation patterns observed in negative-ion mode are particularly useful for distinguishing between different chain types. nih.gov Tandem mass spectra of glycan substructures can be compiled into libraries to aid in the identification of determinants on more complex glycans. nih.gov

Table 3: Mass Spectrometry Techniques for this compound

TechniqueIonization MethodKey Features for Glycan AnalysisReference
ESI-MS Electrospray IonizationHigh sensitivity; negative-ion mode provides unique fragmentation for typing blood group determinants. nih.govnih.gov
MALDI-MS Matrix-Assisted Laser Desorption/Ionization"Soft" ionization suitable for intact biomolecules; derivatization can enhance signal for neutral glycans. nih.govresearchgate.netnih.gov
MS/MS Collision-Induced Dissociation (CID) or other fragmentation methodsProvides detailed structural information on sequence, linkage, and branching; crucial for isomer differentiation. nih.govnih.govucdavis.edu

Glycan Array Technology for Binding Profiling

Glycan array technology is a powerful high-throughput platform for investigating the binding specificities of glycan-binding proteins (GBPs), such as lectins and antibodies, to a wide variety of carbohydrate structures. nih.govnih.gov In the context of this compound, these arrays are instrumental in profiling its interactions with various biological molecules.

The methodology involves the immobilization of a library of glycans, including the Blood group A antigen tetraose, onto a solid surface, typically a glass slide, in a microarray format. nih.govzbiotech.com These slides are then incubated with a sample containing a GBP of interest. The binding of the protein to its specific glycan ligand is typically detected using fluorescence. nih.gov For example, a fluorescently labeled antibody that recognizes the GBP can be added, and the slide is then scanned with a microarray scanner to measure the fluorescence intensity at each spot, which corresponds to the binding affinity. nih.gov

Blood Group Antigen (BGA) specific glycan arrays have been developed to screen for interactions with multiple BGA glycans simultaneously. zbiotech.com These arrays allow researchers to evaluate the reactivity of antibodies and other proteins to specific BGA structures, including the type 2 A antigen. zbiotech.com This technology is not only used for determining blood type compatibility but also for investigating the roles of blood group antigens in disease pathogenesis. zbiotech.comzbiotech.com A simple assay format requires only a small sample volume, and results can be obtained within a few hours. zbiotech.com

Research using these arrays has identified specific binding partners for the blood group A antigen. For instance, the lectin from Helix pomatia (HPA) is well-known for its specific binding to blood group A antigens, a result that is readily confirmed using BGA glycan arrays. zbiotech.com Similarly, studies have shown that certain mammalian lectins, like human galectin-4, preferentially bind to blood group glycans. researchgate.net The data generated from these arrays provide detailed insights into the structural requirements for binding, helping to decode the biological functions of the this compound.

Table 1: Example Data from a Hypothetical Glycan Array Experiment This table illustrates the type of binding data obtained from a glycan array analysis, showing the relative fluorescence units (RFU) indicating the binding strength of different lectins to the this compound.

Glycan-Binding Protein (Lectin)SourceMean Relative Fluorescence Units (RFU)
HPAHelix pomatia55,000
WGATriticum vulgaris1,200
Con ACanavalia ensiformis850
Galectin-4Human25,000

NMR Spectroscopy for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation and conformational analysis of complex carbohydrates like the this compound. The purity and identity of synthetically or naturally derived this compound are often confirmed by NMR, with suppliers specifying a purity of over 90% based on this technique. elicityl-oligotech.com

The primary structure, including the sequence of monosaccharides (GalNAcα1-3(Fucα1-2)Galβ1-4GlcNAc), the anomeric configurations (α/β), and the linkage positions between the sugar units, is unequivocally determined using a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. Key parameters such as chemical shifts (δ) and scalar coupling constants (J-couplings) from ¹H and ¹³C NMR spectra provide a detailed picture of the covalent structure of the oligosaccharide.

Table 2: Representative ¹H NMR Chemical Shift Data for Key Protons in Blood Group Antigens This table presents typical chemical shift ranges for anomeric protons, which are diagnostic for the structure and conformation of oligosaccharides like the this compound. Data is generalized from typical carbohydrate NMR studies.

ProtonResidueLinkageTypical Chemical Shift (δ) ppm
H-1α-L-Fucα1-25.0 - 5.4
H-1α-D-GalNAcα1-34.9 - 5.2
H-1β-D-Galβ1-44.4 - 4.6
H-1β-D-GlcNAcReducing End4.6 - 4.8

Immunochemical Assays for Detection and Quantification

Immunochemical assays are fundamental techniques for the specific detection and quantification of antigens, relying on the highly specific binding between an antigen and an antibody. For the this compound, these assays typically employ monoclonal or polyclonal antibodies that specifically recognize this carbohydrate structure.

Common formats include the Enzyme-Linked Immunosorbent Assay (ELISA) and Radioimmunoassay (RIA). In a typical sandwich ELISA for detecting the A antigen, a capture antibody specific for the tetraose is immobilized on the surface of a microplate well. The sample (e.g., from blood or tissue extracts) is then added, and any antigen present is captured by the antibody. After washing away unbound material, a second, detection antibody, which is also specific for the antigen but labeled with an enzyme, is added. This detection antibody binds to the captured antigen, forming a "sandwich." The addition of a substrate for the enzyme results in a measurable color change, the intensity of which is proportional to the amount of antigen in the sample. This method is analogous to fourth-generation assays used in other diagnostic fields that simultaneously detect antigens and antibodies. nih.gov

Another powerful, though less commonly used, format is the immunoradiometric assay (IRMA). In a two-site sandwich IRMA, either monoclonal or polyclonal antibodies are used, with one set immobilized on a solid phase and the other labeled with a radioisotope for detection. nih.gov Studies developing such assays for other antigens have demonstrated high sensitivity, with the ability to detect minute quantities of the target antigen. nih.gov A monoclonal antibody-based IRMA (MAb-IRMA) has been shown to be superior in some cases, providing lower background signals with healthy samples and a higher signal with positive samples, leading to better correlation with antigen levels. nih.gov

These immunochemical methods are highly valuable in research for quantifying the expression of the this compound on cells or in biological fluids, tracking its changes during disease progression, and for quality control in the production of related diagnostics and therapeutics.

Quantitative Glycomics Approaches Utilizing Stable Isotope Labeling

Quantitative glycomics aims to measure the relative or absolute abundance of glycans in a biological sample, often to identify changes associated with a particular physiological or pathological state. Mass spectrometry (MS) combined with stable isotope labeling is a robust and mature strategy that significantly enhances the accuracy, throughput, and sensitivity of glycan quantification. nih.govresearchgate.net

These methods work by introducing a stable, heavy isotope (such as ¹³C, ¹⁵N, or ²H) into one set of glycan samples, which are then compared against a "light" control sample containing the natural abundance isotopes. nih.gov When the samples are mixed and analyzed by MS, the glycans from each sample appear as paired peaks separated by a specific mass difference, allowing for precise relative quantification by comparing the peak intensities. nih.govelsevierpure.com

There are several strategies for introducing the isotopic label:

Chemical Labeling: This is a widely used in-vitro method where released glycans are chemically tagged with an isotope-coded reagent. A common technique is reductive amination, where the reducing end of the glycan is labeled with isotopically distinct tags. researchgate.net For example, the i-QTaG (stable isotopic labeling-based quantitative targeted glycomics) method uses ¹³C₆- and ¹²C₆-labeled 2-aminobenzoic acid for derivatization, enabling comparative analysis via MALDI-TOF MS. nih.govelsevierpure.com

Metabolic Labeling: In this in-vivo or in-cell-culture approach, cells are grown in media containing precursors (e.g., glucose, glutamine) enriched with stable isotopes. researchgate.net These labeled monosaccharides are incorporated into glycoproteins through the natural biosynthetic pathways. researchgate.net

Enzymatic Labeling: Specific enzymes can be used to transfer an isotopically labeled sugar molecule onto glycans. researchgate.net

These labeling strategies overcome many challenges inherent in glycan analysis, such as ionization variability and the difficulty in detecting low-abundance species. nih.gov Isobaric labeling, another advanced approach, uses tags that are identical in mass but yield different reporter ions upon fragmentation in the mass spectrometer (MS/MS), allowing for multiplexed quantification of several samples simultaneously. nih.gov These quantitative glycomics approaches are critical for discovering glycan biomarkers and understanding the functional roles of structures like the this compound in health and disease.

Table 3: Common Stable Isotope Labeling Strategies in Quantitative Glycomics

Labeling StrategyMethod TypePrincipleCommon Isotopes
Reductive AminationChemicalCovalent tagging of the glycan reducing end with an isotope-coded amine label (e.g., 2-aminobenzoic acid).¹³C, ²H
PermethylationChemicalDerivatization of all hydroxyl and N-acetyl groups using normal or deuterated iodomethane (B122720) (CH₃I / CD₃I).²H
Metabolic LabelingMetabolicIncorporation of isotope-enriched monosaccharide precursors (e.g., ¹³C-glucose) during cell culture.¹³C, ¹⁵N
Enzymatic LabelingEnzymaticUse of glycosyltransferases to add an isotope-labeled sugar to the glycan structure.¹³C, ¹⁸O
Isobaric Tagging (e.g., QUANTITY)ChemicalLabeling with isobaric tags that have the same mass but produce unique reporter ions upon MS/MS fragmentation.¹³C, ¹⁵N

Biological Roles and Physiological Implications of Blood Group a Antigen Tetraose Type 2 Non Clinical Focus

Contribution to Normal Mammalian Physiology and Development

The Blood group A antigen tetraose type 2 is an integral part of the glycocalyx, the carbohydrate-rich layer on the surface of many cell types, not limited to red blood cells. It is prominently expressed on epithelial and endothelial cells. nih.gov While the full scope of its physiological functions is still an area of active research, its widespread presence suggests a role in maintaining cellular and tissue homeostasis.

The expression of ABO antigens, including the A antigen with its tetraose type 2 core, is developmentally regulated. britannica.com These antigens are present early in fetal development and their expression patterns can change during cellular differentiation and maturation. nih.gov This temporal and spatial regulation points towards a functional involvement in the processes of tissue formation and the establishment of normal physiological functions in various organs. While individuals with blood type O lack the A and B antigens and are generally healthy, the evolutionary persistence and population-specific frequencies of the ABO blood groups suggest that these antigens may confer certain selective advantages. nih.gov

Molecular Mechanisms of Host-Pathogen Interactions Mediated by A-Antigen Tetraose Type 2 (e.g., Adhesion, Invasion)

A critical role of cell surface carbohydrates, such as the this compound, is their function as attachment sites for a variety of pathogens, including bacteria, viruses, and parasites. The specific structure of these antigens can determine the susceptibility or resistance of an individual to certain infections.

One of the most studied examples of this interaction is with the bacterium Helicobacter pylori, a major cause of gastritis and peptic ulcers. While some studies have pointed to the Lewis b antigen as a primary receptor for H. pylori, there is also evidence suggesting that strains of this bacterium can bind to blood group A antigens. nih.govresearchgate.netnih.gov The blood group antigen-binding adhesin (BabA) on the surface of H. pylori can recognize and bind to these carbohydrate structures on gastric epithelial cells, which is a crucial first step in colonization and the subsequent inflammatory response. nih.gov The binding affinity of H. pylori to different blood group antigens, including A, can vary between different bacterial strains, which may explain some of the geographical variations in the prevalence of infection and associated diseases. nih.gov

The interaction between the A-antigen tetraose type 2 and pathogens is a classic example of molecular mimicry and co-evolution. Pathogens have evolved to utilize these common cell surface molecules for their own benefit, while the host's immune system has, in turn, developed mechanisms to recognize and respond to these interactions.

PathogenAdhesinHost ReceptorConsequence of Interaction
Helicobacter pyloriBlood group antigen-binding adhesin (BabA)This compound on gastric epithelial cellsBacterial adhesion, colonization, and subsequent inflammation.

Role in Cellular Differentiation and Tissue Development

The expression of this compound is intricately linked to the processes of cellular differentiation and tissue development. These antigens are not static markers but rather their presence and localization can change as cells mature and organize into tissues. nih.gov

In epithelial tissues, the expression of ABO antigens is a marker of cellular differentiation. nih.gov Studies have shown that the expression of A and B antigens can be altered during the maturation of epithelial cells. This dynamic expression suggests a role for these carbohydrate structures in cell-cell recognition, adhesion, and the maintenance of tissue architecture. The loss or altered expression of these antigens has been observed in certain pathological states, further highlighting their importance in normal tissue homeostasis. nih.gov

The regulation of the genes responsible for synthesizing the A antigen is complex and involves specific transcription factors that are active in epithelial cells. This cell-type-specific expression underscores the specialized roles that the A-antigen tetraose type 2 may play in the function of different tissues and organs. nih.gov

Participation in Membrane Organization and Signaling Pathways

The this compound, as a component of both glycoproteins and glycolipids, is an important element in the architecture of the cell membrane. nih.gov These molecules are not randomly distributed but are often organized into specialized microdomains, commonly referred to as lipid rafts. mdpi.com These microdomains are enriched in certain lipids, such as cholesterol and sphingolipids, as well as specific proteins involved in cell signaling. mdpi.com

The presence of the A-antigen tetraose type 2 within these glycolipid-enriched microdomains suggests its involvement in modulating cellular signaling events. mdpi.com By being part of these organized platforms, the A antigen can influence the activity of nearby receptors and signaling molecules. This can affect a variety of cellular processes, including cell adhesion, motility, and responses to extracellular stimuli.

Component Name
This compound
Helicobacter pylori
Blood group antigen-binding adhesin (BabA)
Lewis b antigen

Emerging Research Frontiers and Future Perspectives on Blood Group a Antigen Tetraose Type 2

Development of Novel Chemical and Enzymatic Synthesis Strategies for Glycan Probes

The availability of pure, well-defined blood group A antigen tetraose type 2 is crucial for detailed functional studies. Historically, obtaining these complex glycans from natural sources has been challenging. Modern research, therefore, heavily relies on sophisticated synthesis strategies to create glycan probes for various applications.

Chemical Synthesis Strategies: Purely chemical synthesis offers precise control over the final structure. One innovative strategy involves a departure from the traditional approach of fucosylation of lactosamine early in the synthesis. An alternative sequence performs α-galactosaminylation or α-galactosylation first, followed by α-fucosylation as the final step. nih.gov This method not only successfully produces the desired A (type 2) tetrasaccharide but also allows for the synthesis of the fucose-free trisaccharide core, which is a target for immunotherapy research. nih.gov Another advanced chemical synthesis method for the A trisaccharide (a core part of the tetraose) utilizes a 2-azido-2-deoxy-selenogalactoside type glycosyl donor. nih.govmdpi.com This specific donor, equipped with stereocontrolling protecting groups, enables the highly efficient and stereoselective formation of the critical α-glycosidic bond. nih.govmdpi.com These synthetic oligosaccharides can be created with spacer arms, making them suitable for conjugation to other molecules, such as biotin, for use in biochemical assays. nih.govmdpi.comresearchgate.net

Enzymatic and Chemoenzymatic Synthesis: Enzymatic synthesis provides a powerful alternative, often yielding products with high specificity under mild reaction conditions. A facile chemoenzymatic approach has been developed to synthesize the methylumbelliferyl β-glycoside of the type 2 A blood group tetrasaccharide. nih.gov This method uses glycosyltransferases in a controlled manner to build the oligosaccharide. nih.gov The resulting product is a fluorescent probe, as the methylumbelliferyl group emits a fluorescent signal. nih.gov Such probes are invaluable for developing highly sensitive, fluorescence-based high-throughput assays. nih.gov These assays can then be used to screen for enzymes that can cleave the blood group A antigen, a significant area of research for applications like the generation of universal blood. nih.gov

Companies now offer a variety of functionalized probes based on the this compound structure. These probes are essential tools for researchers, enabling detailed investigation into the antigen's biological roles.

Table 1: Examples of Synthesized Glycan Probes and Their Applications

Probe Type Synthesis Method Functionalization Application
3-aminopropyl glycoside of A (type 2) tetrasaccharide Chemical (late-stage fucosylation) Aminopropyl spacer Immunotherapy research, conjugation to surfaces/proteins
Spacered A trisaccharide Chemical (selenogalactoside donor) Biotinylated spacer Biochemical studies, affinity assays
Methylumbelliferyl β-glycoside of A (type 2) tetrasaccharide Chemoenzymatic Fluorescent tag (methylumbelliferyl) High-throughput enzyme screening assays

Integration of Omics Technologies (Glycomics, Proteomics) for Systems-Level Understanding

To comprehend the full biological significance of the this compound, it is essential to understand its presentation on different molecules and in various tissues. The integration of glycomics (the study of all glycans in a system) and proteomics (the study of all proteins) provides a powerful, systems-level view.

A comprehensive glycomic analysis of human serum and cerebrospinal fluid has revealed that blood group-specific antigens are not just on red blood cells but are also present as low-molecular-weight glycans. nih.gov This research showed that these antigens in serum and plasma are found predominantly on glycosphingolipids associated with lipoproteins, rather than on glycoproteins. nih.gov Furthermore, the expression of these glycans is dependent not only on the ABO blood type but also on an individual's secretor status. nih.gov

Proteomic and glycomic studies have identified that the A antigen can be found on various proteins and lipids on red blood cells and other tissues. nih.gov The Band 3 protein on red blood cells is considered a key site for ABO antigen presentation on proteins. nih.gov The type 2 chain, which forms the backbone of the this compound, is the most prevalent structure for H antigens synthesized during red blood cell development. nih.gov These antigens can be attached to N-linked glycans, O-linked glycans, and glycolipids, creating a complex landscape of glycan presentation that "omics" technologies are beginning to unravel. nih.gov This diversity in presentation across different molecular carriers likely leads to different biological functions and interactions, which can only be understood through an integrated multi-omics approach.

High-Throughput Screening for Glycan-Binding Partners and Modulators

Identifying the molecules that bind to the this compound is key to understanding its function in health and disease. High-throughput screening (HTS) technologies have revolutionized this process, allowing for the rapid testing of thousands of potential interactions.

One powerful HTS application involves the use of synthesized fluorescent probes, such as the methylumbelliferyl-tagged A-antigen tetraose. nih.gov These probes are used in assays to screen vast metagenomic libraries for novel enzymes that can cleave the antigen. nih.gov This approach accelerates the discovery of enzymes that could be used to convert type A blood to universal donor type O blood. nih.gov

Another critical HTS technology is the glycan microarray. nih.gov In this method, various glycans, including the A-antigen tetraose and its structural variants, are immobilized on a slide. This array can then be probed with fluorescently labeled proteins, antibodies, or even whole cells to identify binding partners. This has been instrumental in characterizing the specificity of anti-A antibodies and discovering new glycan-binding proteins. DNA microarrays are also used in a high-throughput manner for blood group genotyping, which predicts the antigen phenotype and helps in screening large donor populations efficiently. nih.govhtct.com.br

Surface Plasmon Resonance (SPR) imaging is an emerging label-free HTS technique for blood group analysis. frontiersin.org It can track molecular interactions in real-time and has shown promise for high-throughput ABO typing with high sensitivity. frontiersin.org

Table 2: High-Throughput Screening Methodologies for Blood Group Antigens

Methodology Principle Application for A-Antigen Tetraose Type 2
Fluorescence-Based Assays Uses fluorescently-labeled glycan probes to detect enzyme activity or binding events. Screening metagenomic libraries for A-antigen cleaving enzymes.
DNA Microarrays Genotyping of single nucleotide polymorphisms (SNPs) to predict blood group antigen expression. Large-scale screening of blood donors to identify rare phenotypes and ensure transfusion compatibility. nih.gov
Glycan Microarrays Immobilized glycans are probed with potential binding partners. Identifying and characterizing antibodies, lectins, and other proteins that bind to the A-antigen.
Microplate Agglutination Automated platform for detecting antigen-antibody agglutination in microplates. High-throughput ABO blood typing of many samples simultaneously. frontiersin.orgmdpi.com

Advanced Computational Glycobiology for Predictive Modeling of Glycan Function

Computational approaches are becoming indispensable in glycobiology for predicting the structure, dynamics, and interactions of complex carbohydrates like the this compound. These methods complement experimental work by providing insights that are difficult to obtain in the lab.

Molecular dynamics (MD) simulations are used to explore the three-dimensional structure and conformational flexibility of the A-antigen. This is crucial because the function of a glycan is intimately linked to its shape and how it presents itself to binding partners. For example, computational modeling has been used to understand the origin of specificity of antibodies that recognize the blood group A antigen but not the closely related B antigen. nih.gov These models can predict the key amino acid residues in the antibody's binding site that form critical hydrogen bonds and other interactions with the A-antigen's terminal N-acetylgalactosamine sugar, explaining the high degree of specificity. nih.gov

More recently, machine learning and deep learning techniques are being applied to predict blood group phenotypes from genomic data. nih.gov Researchers have successfully used deep learning models, including convolutional neural networks, to predict the presence of 36 different blood group antigens with high accuracy based on screening array genotype data. nih.gov While these models predict the antigen based on the genes that code for the synthesizing enzymes, they represent a powerful predictive tool for identifying individuals with specific glycan structures on their cells, which can be invaluable for finding rare blood donors. nih.gov These computational approaches are paving the way for a future where glycan function can be predicted from sequence data, accelerating research and clinical applications.

Exploration of A-Antigen Tetraose Type 2 in Non-Mammalian Systems (e.g., bacterial fermentation products, polar bear milk)

The study of the this compound is not limited to humans. Exploring its presence and function in other biological systems can provide unique evolutionary and functional insights.

Polar Bear Milk: Intriguingly, oligosaccharides structurally identical to human blood group antigens have been found in non-human sources. Research has identified that blood group A antigen tetraose can be isolated from polar bear milk. nih.govglyxera.com This discovery is significant as it suggests that these complex glycans may have functions beyond their role in the human blood group system, possibly related to immunity or gut microbiome modulation in the developing polar bear cub. This natural source has also provided material for the commercial production of research-grade A-antigen tetraose standards. nih.gov

Bacterial Interactions: The human gut is a complex ecosystem where host-microbe interactions are mediated, in part, by glycans. Histo-blood group antigens, including the A-antigen, are expressed on the mucosal surfaces of the gut in most people ("secretors") and play a role in shaping the gut microbiome. nih.gov Some gut bacteria have evolved specific enzymes (glycosidases) to harvest the sugars from these host glycans for their own nutrition. nih.gov For example, certain strains of bacteria in the gut microbiome show a specific preference for digesting mucins that carry the blood group A antigen. nih.gov While the this compound itself is not a direct fermentation "product" of bacteria, the interaction is crucial. Bacteria produce enzymes that break it down, influencing which microbial communities can thrive. This has led to the hypothesis that an individual's blood type can influence the composition of their gut microbiome, which in turn has implications for health and disease. Some pathogenic bacteria also mimic host blood group antigens to evade the immune system.

These explorations in non-mammalian and microbial systems highlight the broad biological relevance of the this compound and open up new avenues for understanding its evolutionary origins and diverse functional roles.

Q & A

Q. How is the structural characterization of Blood group A antigen tetraose type 2 validated in experimental settings?

Methodological Answer: Structural validation typically employs nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). For example, NMR analysis resolves anomeric proton signals (e.g., GalNAcα1-3 linkages at ~5.0 ppm) and confirms branching patterns. Methylation-GC/MS further identifies glycosidic linkages (e.g., Fucα1-2Galβ1-4Glc in type 5 variants) . Comparative studies against synthetic standards (e.g., >95% purity by NMR) ensure structural fidelity .

Q. What analytical methods are recommended for detecting this compound in biological samples?

Methodological Answer: Immunoassays (e.g., flow cytometry with anti-A monoclonal antibodies) and glycan-specific lectin arrays are standard. For instance, flow cytometry can distinguish A antigen expression on renal tubular epithelial cells (RTECs) in nonhuman primates . High-performance liquid chromatography (HPLC) with fluorescent labeling (e.g., 2-aminobenzamide) enables quantification in tissue extracts, while mass spectrometry (MALDI-TOF) identifies glycan composition .

Advanced Research Questions

Q. How can researchers address challenges in synthesizing this compound with high stereochemical purity?

Methodological Answer: Convergent synthetic strategies, such as iterative one-pot glycosylation, optimize yield and reduce side products. For example, a [4 + 1 + 4] assembly approach builds tetrasaccharide backbones, with β-(1→3)-D-glucosyltransferases ensuring linkage specificity. Protecting groups (e.g., benzyl or acetyl) are critical for regioselectivity, while post-synthetic modifications (e.g., propargyl tagging) enable functionalization for downstream applications . Substrate-limited conditions must be avoided to prevent premature chain termination .

Q. What experimental approaches resolve contradictions in reported antigen expression levels across cell models?

Methodological Answer: Discrepancies often arise from glycosylation enzyme variability (e.g., α1,3-galactosyltransferase activity). Researchers should:

  • Standardize cell lines (e.g., use CRISPR-edited models with defined glycosyltransferase profiles).
  • Validate antigen expression via dual methods (e.g., flow cytometry + Western blot with anti-A antibodies).
  • Control for glycan masking effects using enzymatic digestions (e.g., neuraminidase treatment to expose cryptic epitopes) .

Q. How can functional studies elucidate the role of this compound in immune evasion or pathogen adhesion?

Methodological Answer: Competitive inhibition assays with synthetic glycans (e.g., 5mg/mL tetraose type 2) can block pathogen binding in vitro. For in vivo models, glycan-coated nanoparticles mimic antigen presentation in ABO-incompatible transplantation studies. Transcriptomic profiling (e.g., RNA-seq of dendritic cells exposed to tetraose type 2) identifies immune modulation pathways .

Q. What strategies mitigate batch-to-batch variability in glycan synthesis for reproducible functional assays?

Methodological Answer: Implement orthogonal purification (e.g., size-exclusion chromatography followed by reverse-phase HPLC). Use quantitative NMR (qNMR) to validate purity (>95%) and assign anomeric ratios. For functional assays, include internal controls (e.g., commercial Blood group A pentasaccharide, 50624-46-9) to normalize inter-experimental variability .

Data Analysis and Interpretation

Q. How should researchers interpret conflicting glycan profiling data from different analytical platforms?

Methodological Answer: Cross-validate results using complementary techniques:

  • TLC/GC-MS : Resolves chain length (e.g., tetraose vs. pentaose) but lacks stereochemical detail.
  • NMR : Confirms anomeric configuration but requires high sample purity.
  • Lectins/antibodies : Provide epitope-specific data but may miss low-abundance isoforms. Discrepancies in methylation analysis (e.g., 2,6-Man-ol vs. t-Man residues) highlight the need for non-reducing β-elimination to preserve reducing-end integrity .

Q. What statistical frameworks are suitable for analyzing glycan-microbiome interaction studies?

Methodological Answer: Multivariate analysis (e.g., PERMANOVA) correlates glycan abundance with microbial taxa. Machine learning (random forests) identifies predictive glycan motifs for host-microbe interactions. Normalize data to total glycan content or spike-in standards (e.g., deuterated mannitol) to control for technical noise .

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